

# Comprehensive Technical Guide: 2-Amino-3,5-dimethylphenol

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## Compound of Interest

Compound Name: 2-Amino-3,5-dimethylphenol

CAS No.: 23785-52-6

Cat. No.: B1594032

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## CAS Registry Number: 23785-52-6 (Primary)

Synonyms: 2-Amino-3,5-xyleneol; 6-Amino-3,5-xyleneol; 2-Amino-1-hydroxy-3,5-dimethylbenzene.[1]

## Executive Summary

**2-Amino-3,5-dimethylphenol** is a substituted aminophenol utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., benzoxazoles) and azo dyes. Its structure features an electron-rich benzene ring substituted with both an electron-donating hydroxyl group and an amino group, making it highly reactive toward electrophilic aromatic substitution and oxidative coupling.

This guide consolidates experimental physical property data, spectral characterization, and synthesis workflows to support researchers in drug discovery and material science.

## Chemical Identity & Structural Analysis

The molecule exhibits amphoteric character due to the presence of a basic amine (

) and an acidic phenol (

). The ortho positioning of the amino and hydroxyl groups facilitates intramolecular hydrogen

bonding, which influences its solubility and melting point compared to its isomers (e.g., 4-amino-3,5-dimethylphenol).

Property	Data
Chemical Name	2-Amino-3,5-dimethylphenol
CAS Number	23785-52-6 (Verified)
Molecular Formula	
Molecular Weight	137.18 g/mol
SMILES	<chem>CC1=CC(C)=C(N)C(O)=C1</chem>
InChI Key	GQKCXAPXDGFMKF-UHFFFAOYSA-N

## Physical & Chemical Properties

The following data represents experimentally determined values. Note the significant difference in melting point between the 2-amino isomer (~160 °C) and the parent 3,5-dimethylphenol (~63-64 °C), attributed to the zwitterionic potential and hydrogen bonding network of the amino-derivative.

### Table 1: Physicochemical Specifications

Property	Value / Range	Condition / Method
Physical State	Crystalline Solid	Standard Temperature & Pressure
Appearance	Yellow to brownish powder	Oxidation leads to darkening
Melting Point	159.6 °C	Experimental (Recrystallized)
Boiling Point	Decomposes	Not typically distilled at atm. pressure
Solubility (Water)	Low (< 1 mg/mL)	Hydrophobic methyl groups reduce polarity
Solubility (Organic)	High	Ethanol, DMSO, DMF, Acetone
pKa (Phenol)	~10.2	Estimated (Phenolic OH)
pKa (Amine)	~4.5	Estimated (Conjugate acid of aniline)
LogP	1.57	Calculated (CLogP)

“

*Expert Insight: The melting point of 159.6 °C is a critical purity indicator. Lower values (e.g., 140–150 °C) often indicate the presence of unreduced nitro-intermediates or oxidation products (quinones).*

## Spectral Characterization

Accurate identification relies on NMR and IR spectroscopy. The following data corresponds to purified **2-amino-3,5-dimethylphenol**.

## Nuclear Magnetic Resonance ( NMR)

Solvent:

(Chloroform-d)

- 2.16 ppm (s, 3H): Methyl group ( )<sup>[2]</sup>
- 2.18 ppm (s, 3H): Methyl group ( )<sup>[2]</sup>
- 3.53 ppm (br s, 2H): Amine protons ( ) – Shift varies with concentration/solvent
- 6.44 ppm (s, 1H): Aromatic proton ( )<sup>[2]</sup>
- 6.51 ppm (s, 1H): Aromatic proton ( )<sup>[2]</sup>

## Infrared Spectroscopy (IR)

Medium:

Film or KBr Pellet

- 3376, 3308 cm<sup>-1</sup>  
: N-H stretching (Primary amine doublet)
- ~3400 cm<sup>-1</sup>  
: O-H stretching (Broad, overlapping with NH)
- 1599, 1516 cm<sup>-1</sup>  
: C=C Aromatic ring stretching
- 1304 cm<sup>-1</sup>  
: C-N stretching

## Synthesis & Manufacturing Workflow

The primary synthesis route involves the regioselective nitration of 3,5-dimethylphenol followed by reduction. This method ensures the amino group is installed at the ortho position relative to the hydroxyl group.

### Synthetic Pathway Diagram



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Figure 1: Synthetic route from 3,5-dimethylphenol to the 2-amino derivative via nitration and reduction.<sup>[1][3][2][4][5][6][7][8][9][10]</sup>

### Detailed Protocol (Lab Scale)

- Nitration: Dissolve 3,5-dimethylphenol in glacial acetic acid. Add dilute nitric acid dropwise at 0–5 °C to favor ortho-substitution (steric hindrance from methyl groups at positions 3 and 5 directs the nitro group to position 2).
- Isolation: Pour reaction mixture into ice water. The nitro-intermediate precipitates as a yellow solid. Recrystallize from ethanol.
- Reduction: Dissolve the nitro-compound in ethanol. Hydrogenate using 10% Pd/C catalyst at room temperature (or use Iron/HCl for bulk reduction).
- Purification: Filter catalyst. Evaporate solvent. Recrystallize the crude amine from benzene/petroleum ether or ethanol/water to obtain the final product (MP 159.6 °C).

### Handling, Stability & Safety (MSDS Highlights)

Researchers must treat **2-Amino-3,5-dimethylphenol** as a hazardous chemical, typical of aminophenols.

- **Stability:** Air-sensitive. The compound oxidizes slowly in air to form dark-colored quinone imines. Store under inert gas (Argon/Nitrogen) at 2–8 °C.
- **Reactivity:** Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
- **Health Hazards:**
  - H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
  - H315/H319: Causes skin and serious eye irritation.
  - Sensitization: Potential skin sensitizer upon prolonged contact.

## Self-Validating Safety Check:

Before heating or scaling up, perform a TLC (Thin Layer Chromatography) analysis.

- **Stationary Phase:** Silica Gel
- **Mobile Phase:** Hexane:Ethyl Acetate (7:3)
- **Visualization:** UV light (254 nm) or Ninhydrin stain (turns purple/red indicating free amine).
- **Note:** If multiple spots appear, purification is required to prevent side reactions during downstream synthesis.

## References

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